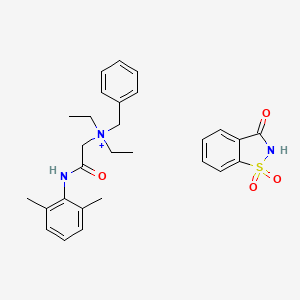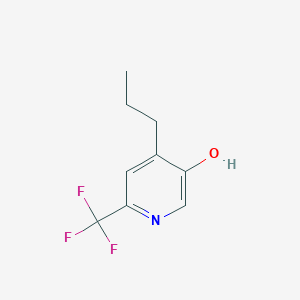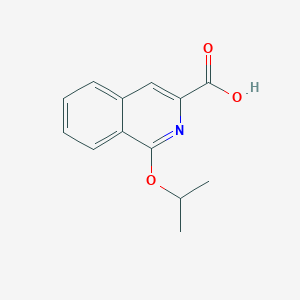
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
The synthesis of 1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives and propan-2-ol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the process.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidized derivatives with different functional groups.
- Reduced forms with altered oxidation states.
- Substituted isoquinoline derivatives with varied biological activities .
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives:
Similar Compounds: Isoquinoline, 1-methoxyisoquinoline, and 1-ethoxyisoquinoline.
Uniqueness: The presence of the propan-2-yloxy group imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-propan-2-yloxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)17-12-10-6-4-3-5-9(10)7-11(14-12)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
LJUCYZSDTXTORG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=CC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


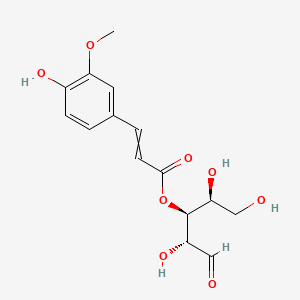
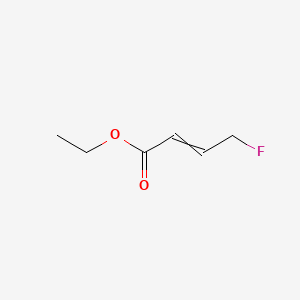
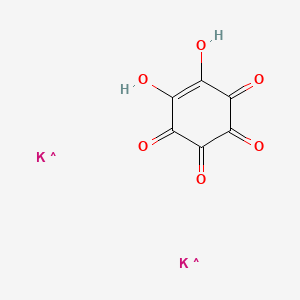
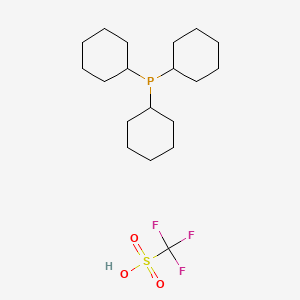
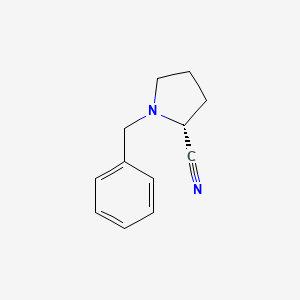
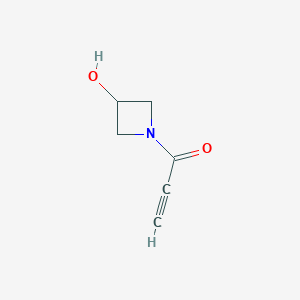
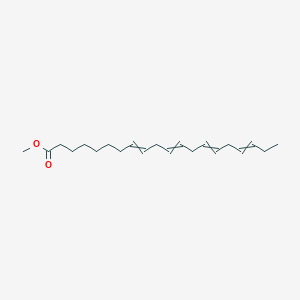
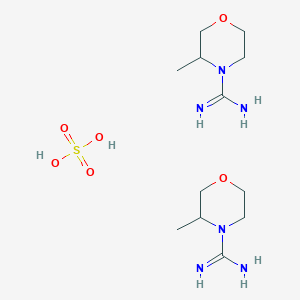
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
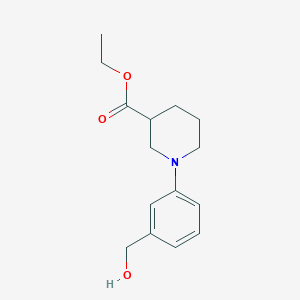
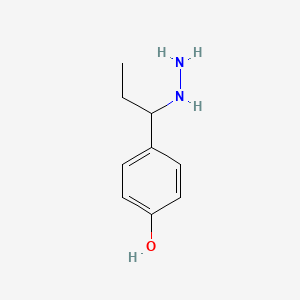
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
